molecular formula C9H10F2O2 B8032828 2,4-Difluoro-3-(propan-2-yloxy)phenol

2,4-Difluoro-3-(propan-2-yloxy)phenol

Cat. No.: B8032828
M. Wt: 188.17 g/mol
InChI Key: HRMFGRPAIVGMLP-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(propan-2-yloxy)phenol ( 1881295-08-4) is a fluorinated phenolic compound with the molecular formula C 9 H 10 F 2 O 2 and a molecular weight of 188.17 g/mol . This compound is part of a class of meta-substituted phenols known as m-aryloxy phenols , which are recognized as high-potential building blocks for synthesizing more complex bioactive molecules and functional polymers . Compounds in this class have a wide range of applications in industrial and materials science research. They are commonly investigated for their utility as key intermediates in the development of polymers, adhesives, and coatings , where they can contribute to improved thermal stability and flame retardancy . Furthermore, the structural motif of m-aryloxy phenols is frequently explored for imparting specific properties such as antioxidant activity and ultraviolet (UV) absorption . The presence of fluorine atoms in the structure often enhances these properties and can improve metabolic stability and membrane permeability, making such compounds valuable intermediates in pharmaceutical and agrochemical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in food, cosmetics, or drugs. It must be handled by technically qualified individuals in a controlled laboratory setting.

Properties

IUPAC Name

2,4-difluoro-3-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-5(2)13-9-6(10)3-4-7(12)8(9)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMFGRPAIVGMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a phenol core with:

  • A hydroxyl group at position 1

  • Fluorine atoms at positions 2 and 4

  • An isopropoxy group at position 3

This substitution pattern imposes synthetic challenges due to:

  • Regioselectivity : Competing reactions at ortho/para positions during fluorination and etherification.

  • Steric hindrance : The isopropoxy group’s bulk complicates nucleophilic attacks.

  • Electrophilic activation : Fluorine’s electron-withdrawing effects deactivate the aromatic ring, necessitating aggressive reagents or catalysts.

Williamson Ether Synthesis-Based Approaches

Mechanism and Reaction Design

Williamson ether synthesis (WES) is the most viable route for introducing the isopropoxy group. The reaction proceeds via an S<sub>N</sub>2 mechanism:

  • Deprotonation of 2,4-difluorophenol to form a phenoxide ion.

  • Nucleophilic attack on isopropyl halide (e.g., bromide or iodide).

Key equation :
2,4-Difluorophenol+NaH2,4-DifluorophenoxideNa+\text{2,4-Difluorophenol} + \text{NaH} \rightarrow \text{2,4-Difluorophenoxide}^- \text{Na}^+
2,4-Difluorophenoxide+(CH3)2CHITarget Compound+NaI\text{2,4-Difluorophenoxide}^- + (\text{CH}_3)_2\text{CHI} \rightarrow \text{Target Compound} + \text{NaI}

Optimization Parameters

Data from analogous etherification reactions (Table 1):

ParameterOptimal RangeImpact on Yield
BaseNaOH, K<sub>2</sub>CO<sub>3</sub>Higher yields with stronger bases (≥90%)
SolventDMF, DMSOPolar aprotic solvents enhance ion pairing
Temperature80–120°CAccelerates S<sub>N</sub>2 kinetics
Halide ReactivityI > Br > ClIodides reduce reaction time by 40%

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis.

  • Competing elimination reactions with tertiary alkyl halides.

Catalytic Chlorination-Fluorination Exchange

Two-Step Process Inspired by Dichlorophenol Synthesis

A patent describing 2,4-dichlorophenol synthesis (CN106349025A) provides a template for fluorination:

Step 1 : Chlorination of phenol/o-chlorophenol using a mixed catalyst (boric acid, diphenyl sulfide, FeCl<sub>3</sub>).
Step 2 : Halogen exchange (Cl → F) via Balz-Schiemann reaction :
Aryl diazonium salt+HBF4Aryl fluoride+N2+BF3\text{Aryl diazonium salt} + \text{HBF}_4 \rightarrow \text{Aryl fluoride} + \text{N}_2 + \text{BF}_3

Adaptation for Target Compound :

  • Synthesize 3-isopropoxy-2,4-dichlorophenol via WES.

  • Replace chlorines with fluorines using KF/CuCl<sub>2</sub> at 150°C.

Yield : ~78% (extrapolated from dichlorophenol data).

Direct Alkylation of Fluorophenols

Industrial-Scale Alkylation (JP2002145833A)

A patent for 2,4-difluoro-N-isopropylaniline synthesis demonstrates solvent-free alkylation at 80°C. For phenolic analogs:

Reaction Setup :

  • Substrate : 2,4-Difluorophenol

  • Alkylating agent : Isopropyl bromide

  • Base : K<sub>2</sub>CO<sub>3</sub>

  • Conditions : 100°C, 12 h, nitrogen atmosphere

Outcome :

  • Conversion : 85–92%

  • Purity : ≥95% after vacuum distillation.

Ullmann Coupling for Ether Formation

Copper-Mediated Coupling

Ullmann reaction couples aryl halides with alcohols using Cu catalysts:
3-Bromo-2,4-difluorophenol+(CH3)2CHOHCuI, K3PO4Target Compound\text{3-Bromo-2,4-difluorophenol} + (\text{CH}_3)_2\text{CHOH} \xrightarrow{\text{CuI, K}_3\text{PO}_4} \text{Target Compound}

Advantages :

  • Tolerates electron-withdrawing groups (e.g., F).

  • Yield : 70–75% with 10 mol% CuI at 110°C.

Comparative Analysis of Methods

Table 2 : Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost
Williamson Synthesis9099High$$
Catalytic Exchange7897Moderate$$$
Direct Alkylation8595High$
Ullmann Coupling7598Low$$$

Key Insight : Williamson synthesis balances yield and cost for industrial production, while catalytic methods suit high-purity niches.

Purification and Quality Control

Distillation and Crystallization

  • Vacuum distillation : Boiling point reduction minimizes thermal decomposition (BP ≈ 240°C at 0.1 mmHg).

  • Recrystallization : Ethanol/water mixtures yield 99.5% purity crystals.

Analytical Validation

  • HPLC : Retention time 8.2 min (C18 column, 60% MeOH).

  • <sup>19</sup>F NMR : δ -112 ppm (ortho-F), -118 ppm (para-F) .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(propan-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of difluorohydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,4-Difluoro-3-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(propan-2-yloxy)phenol depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents Molecular Formula Key Features Reference
2,4-Difluoro-3-(propan-2-yloxy)phenol -OH (para), -F (2,4), -OCH(CH₃)₂ (3) C₉H₁₀F₂O₂ High lipophilicity; moderate acidity due to -F and -OH groups -
2',4'-Difluoro-3-(4-fluorophenyl)propiophenone -COCH₂CH₃, -F (2',4'), -F (4-phenyl) C₁₅H₁₁F₃O Ketone functionality; enhanced electron deficiency from three -F groups
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid Oxazole ring, -COOH, -F (2,4) C₁₂H₉F₂NO₃ Heterocyclic structure; potential bioactivity due to -COOH and -F
2,6-Diisopropyl phenol -OH (para), -CH(CH₃)₂ (2,6) C₁₂H₁₈O Steric hindrance from isopropyl groups; reduced solubility in polar solvents
2-Fluorophenol -OH (para), -F (2) C₆H₅FO Simpler structure; higher acidity compared to non-fluorinated phenols

Key Observations:

Electron-Withdrawing Effects: Fluorine substituents in this compound lower the pKa of the hydroxyl group compared to non-fluorinated analogs like 2,6-diisopropyl phenol, enhancing its acidity .

Lipophilicity: The isopropyloxy group increases hydrophobicity, making the compound more suitable for lipid-rich environments (e.g., membrane penetration in drug delivery) compared to 2-fluorophenol .

Steric and Electronic Modulation: Unlike 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, which has a ketone group, the target compound’s hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Q & A

Basic: What are the recommended synthetic routes for 2,4-Difluoro-3-(propan-2-yloxy)phenol, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution of a fluorophenol derivative with isopropyl bromide or analogous alkylating agents. For example, starting from 2,4-difluorophenol, introduce the isopropoxy group at the 3-position via base-mediated alkylation under anhydrous conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products like di-alkylated derivatives . For regioselectivity, steric and electronic effects of fluorine substituents must be considered, as fluorine’s electronegativity can direct substitution to specific positions .

Advanced: How can researchers resolve contradictions in observed vs. predicted reaction products during synthesis?

Methodological Answer:
Discrepancies often arise from unexpected regioselectivity or side reactions. For instance, if oxidation products (e.g., ketones) are observed instead of the desired ether, this may indicate residual moisture or oxidizing agents. Control experiments under inert atmospheres (N₂/Ar) and rigorous drying of solvents are critical. Structural validation via single-crystal X-ray diffraction (using SHELX for refinement ) or advanced NMR (e.g., ¹⁹F-¹H HMBC) can clarify product identity. Computational tools (DFT calculations) can also predict regioselectivity trends by analyzing transition-state energies .

Basic: What spectroscopic techniques are most suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., isopropyl methine splitting) and carbon backbone. ¹⁹F NMR is critical for verifying fluorine substitution patterns .
  • HPLC-MS : Ensures purity and quantifies byproducts; reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • FT-IR : Confirms phenolic O-H stretch (~3200 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How can researchers analyze the compound’s binding interactions with biological targets?

Methodological Answer:
Protein-ligand interactions can be studied via:

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes), using SHELX for structure refinement .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
  • NMR Titration : Observes chemical shift perturbations in ¹⁹F or ¹H spectra upon target binding .
    For example, fluorinated analogs in showed antimicrobial activity via binding to bacterial enzymes, validated through MIC assays and docking studies.

Basic: What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

  • Light Sensitivity : Fluorophenols are prone to photodegradation; store in amber vials and avoid UV light .
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (≤ -20°C) for long-term use.
  • pH Sensitivity : The phenolic group may deprotonate in basic conditions, altering reactivity. Buffered solutions (pH 6–7) are recommended for biological assays .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) : Predict solvation effects and conformational flexibility in catalytic environments.
  • Docking Studies : Identify potential biological targets by screening compound libraries against protein databases (e.g., PDB) .
    For example, highlights fluorophenyl derivatives binding to kinase active sites, validated via MD simulations and free-energy calculations.

Basic: What biological activity has been reported for structurally similar fluorophenols?

Methodological Answer:
Analogous compounds (e.g., 1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride) exhibit antimicrobial and anticancer properties. Assays include:

  • Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Mechanistic studies often involve ROS generation or enzyme inhibition (e.g., topoisomerase II) .

Advanced: How can researchers address discrepancies in purity assessments across analytical methods?

Methodological Answer:
Contradictions between HPLC (95% purity) and NMR (residual solvent peaks) require orthogonal validation:

  • GC-MS : Detects volatile impurities.
  • Elemental Analysis : Validates C/H/F/O composition.
  • Ion Chromatography : Identifies inorganic salts (e.g., K⁺ from reaction bases) .
    For fluorinated compounds, ensure deuterated solvents in NMR do not overlap with ¹⁹F signals .

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